molecular formula C9H10ClNO2 B13090943 Methyl 2-chlorobenzylcarbamate

Methyl 2-chlorobenzylcarbamate

Cat. No.: B13090943
M. Wt: 199.63 g/mol
InChI Key: PPVQAMUCISNMKY-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobenzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the corresponding carbamates . This one-pot procedure is versatile and efficient, offering an economical route to various carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted benzylcarbamates, while hydrolysis produces the corresponding amine and carbon dioxide.

Scientific Research Applications

Methyl 2-chlorobenzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzylcarbamate involves its interaction with specific molecular targets. For instance, similar compounds like carbendazim exert their effects by binding to tubulin proteins, disrupting microtubule assembly, and inhibiting cell division . This mechanism is relevant in the context of its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Carbendazim: A benzimidazole fungicide with similar structural features and biological activities.

    Methyl carbamate: A simpler carbamate compound used in various chemical reactions.

    Benzyl carbamate: Another carbamate derivative with applications in organic synthesis.

Uniqueness

Methyl 2-chlorobenzylcarbamate is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl N-[(2-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)11-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

PPVQAMUCISNMKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

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